molecular formula C13H16ClN B12722398 Pyridinium, methyl-1-(phenylmethyl)-, chloride CAS No. 26747-91-1

Pyridinium, methyl-1-(phenylmethyl)-, chloride

Cat. No.: B12722398
CAS No.: 26747-91-1
M. Wt: 221.72 g/mol
InChI Key: NBNVYJFZJWMHPR-UHFFFAOYSA-M
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Description

Pyridinium, methyl-1-(phenylmethyl)-, chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are characterized by a pyridine ring that is positively charged due to the presence of a quaternary nitrogen atom. Pyridinium salts are widely recognized for their diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, methyl-1-(phenylmethyl)-, chloride typically involves the quaternization of pyridine with benzyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient large-scale production. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, methyl-1-(phenylmethyl)-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield pyridinium, methyl-1-(phenylmethyl)-, iodide .

Mechanism of Action

The mechanism of action of pyridinium, methyl-1-(phenylmethyl)-, chloride involves its interaction with cellular membranes. The positively charged pyridinium ion disrupts the integrity of microbial cell membranes, leading to cell lysis and death. This mechanism is similar to that of other quaternary ammonium compounds, which are known for their antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridinium, methyl-1-(phenylmethyl)-, chloride is unique due to its specific structure, which allows for targeted applications in organic synthesis and potential therapeutic uses. Its ability to form stable pyridinium ylides makes it valuable in the synthesis of various heterocyclic compounds .

Properties

CAS No.

26747-91-1

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

1-benzyl-1-methyl-2H-pyridin-1-ium;chloride

InChI

InChI=1S/C13H16N.ClH/c1-14(10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2-10H,11-12H2,1H3;1H/q+1;/p-1

InChI Key

NBNVYJFZJWMHPR-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CC=CC=C1)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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